molecular formula C8H16N4S B181792 1H-1,2,4-Triazol-3-amine, 5-(hexylthio)- CAS No. 100599-71-1

1H-1,2,4-Triazol-3-amine, 5-(hexylthio)-

Cat. No. B181792
M. Wt: 200.31 g/mol
InChI Key: VEDCPCDENSXQHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-1,2,4-Triazol-3-amine, 5-(hexylthio)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazole family and has a hexylthio group attached to its structure.

Mechanism Of Action

The mechanism of action of 1H-1,2,4-Triazol-3-amine, 5-(hexylthio)- is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, which can lead to the induction of apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, which may be due to its ability to modulate the immune response.

Biochemical And Physiological Effects

Studies have shown that 1H-1,2,4-Triazol-3-amine, 5-(hexylthio)- can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes. Additionally, this compound has been shown to have anti-inflammatory properties, which may be due to its ability to modulate the immune response. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages And Limitations For Lab Experiments

One advantage of using 1H-1,2,4-Triazol-3-amine, 5-(hexylthio)- in lab experiments is its potential as an anti-cancer agent. Additionally, this compound has anti-inflammatory properties, which may be useful in the study of inflammatory diseases. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to fully understand the toxicity profile of this compound.

Future Directions

There are many potential future directions for the study of 1H-1,2,4-Triazol-3-amine, 5-(hexylthio)-. One direction is the investigation of its potential as an anti-cancer agent. Further studies are needed to fully understand the mechanism of action of this compound and its potential use in cancer therapy. Another direction is the investigation of its anti-inflammatory properties. Studies are needed to fully understand the immune-modulating properties of this compound and its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the toxicity profile of this compound and its potential use in drug development.

Synthesis Methods

The synthesis of 1H-1,2,4-Triazol-3-amine, 5-(hexylthio)- involves the reaction between 5-bromo-1-pentanethiol and 1H-1,2,4-triazol-3-amine in the presence of a base such as potassium carbonate. The reaction proceeds through a substitution reaction, resulting in the formation of 1H-1,2,4-Triazol-3-amine, 5-(hexylthio)-.

Scientific Research Applications

1H-1,2,4-Triazol-3-amine, 5-(hexylthio)- has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anti-cancer properties. Studies have shown that 1H-1,2,4-Triazol-3-amine, 5-(hexylthio)- can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes. This compound has also been investigated for its potential use as an anti-inflammatory agent.

properties

CAS RN

100599-71-1

Product Name

1H-1,2,4-Triazol-3-amine, 5-(hexylthio)-

Molecular Formula

C8H16N4S

Molecular Weight

200.31 g/mol

IUPAC Name

3-hexylsulfanyl-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C8H16N4S/c1-2-3-4-5-6-13-8-10-7(9)11-12-8/h2-6H2,1H3,(H3,9,10,11,12)

InChI Key

VEDCPCDENSXQHG-UHFFFAOYSA-N

SMILES

CCCCCCSC1=NNC(=N1)N

Canonical SMILES

CCCCCCSC1=NNC(=N1)N

Origin of Product

United States

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